molecular formula C12H16N2 B11811161 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

Cat. No.: B11811161
M. Wt: 188.27 g/mol
InChI Key: JLLWPTQBZVFROU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound is formally named This compound under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its pyridine backbone substituted with three distinct functional groups:

  • A methyl group (-CH₃) at position 3
  • A pyrrolidin-1-yl group (a five-membered saturated ring containing one nitrogen atom) at position 2
  • A vinyl group (-CH=CH₂) at position 5

The structural formula (Figure 1) illustrates the pyridine ring (C₅H₅N) with substituents arranged in a planar configuration. The pyrrolidine ring adopts a puckered conformation, while the vinyl group introduces geometric isomerism due to its double bond. The SMILES notation (C=CC1=CN=C(N2CCCC2)C(C)=C1) encodes connectivity and stereochemical features, confirming the absence of chiral centers in this derivative.

Alternative Chemical Designations and Registry Identifiers

This compound is cataloged under multiple identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 1355200-87-1
Molecular Formula C₁₂H₁₆N₂
IUPAC Name This compound

While no PubChem CID is explicitly listed in the provided sources, structural analogs such as 3-methyl-2-pyrrolidin-1-ylimidazo[4,5-b]pyridine (CID 172901576) demonstrate similar substitution patterns. The compound’s absence from major vendor catalogs suggests specialized synthetic applications or limited commercial availability.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₆N₂ corresponds to a molar mass of 188.27 g/mol , calculated as follows:

$$
\text{Molecular Weight} = (12 \times 12.01) + (16 \times 1.008) + (2 \times 14.01) = 188.27 \, \text{g/mol}
$$

Elemental composition breakdown:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol) Percentage Composition
Carbon 12 12.01 144.12 76.55%
Hydrogen 16 1.008 16.13 8.57%
Nitrogen 2 14.01 28.02 14.88%

The high carbon content (76.55%) aligns with its aromatic pyridine core and hydrocarbon substituents. The nitrogen percentage (14.88%) arises from both the pyridine and pyrrolidine rings, which influence its basicity and potential for hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

5-ethenyl-3-methyl-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C12H16N2/c1-3-11-8-10(2)12(13-9-11)14-6-4-5-7-14/h3,8-9H,1,4-7H2,2H3

InChI Key

JLLWPTQBZVFROU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)C=C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Stille Coupling

In a representative procedure, 2-bromo-5-methylpyridine undergoes a Stille coupling with tributyl(vinyl)tin in dimethylformamide (DMF) at 120°C for 18 hours, using tetrakis(triphenylphosphine)palladium(0) as the catalyst. This method achieves a 43% yield after purification via flash chromatography. The reaction’s efficiency is contingent on the complete removal of oxygen and moisture, as palladium catalysts are highly sensitive to these impurities.

Suzuki-Miyaura Cross-Coupling

An alternative approach employs a Suzuki-Miyaura coupling between 2-bromo-5-methylpyridine and potassium vinyl trifluoroborate. Conducted in a dioxane-water mixture with (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂) and cesium carbonate, this method avoids toxic tin reagents and achieves comparable yields (75.6%). The aqueous-organic biphasic system enhances catalyst stability, while the use of cesium carbonate as a base minimizes side reactions.

Comparative Analysis of Vinylation Methods

The table below summarizes key parameters for these methods:

MethodCatalystSolventTemperatureYield
Stille CouplingPd(PPh₃)₄DMF120°C43%
Suzuki-MiyauraPd(dppf)Cl₂Dioxane/H₂O100°C75.6%

The Suzuki-Miyaura method is favored for its higher yield and greener profile, though the Stille coupling remains useful for substrates incompatible with boronic acids.

Functionalization with Pyrrolidine

Introducing the pyrrolidin-1-yl group at the 2-position of 5-methyl-2-vinylpyridine requires nucleophilic aromatic substitution (SNAr) or transition-metal-mediated amination.

Nucleophilic Aromatic Substitution

In a two-step protocol, 5-methyl-2-vinylpyridine is first brominated at the 2-position using N-bromosuccinimide (NBS) under radical conditions. The resulting 2-bromo-5-methyl-5-vinylpyridine reacts with pyrrolidine in the presence of a copper(I) iodide catalyst and cesium carbonate at 80°C, yielding the target compound. This method, however, suffers from moderate regioselectivity due to competing reactions at the vinyl group.

Buchwald-Hartwig Amination

A more efficient route employs the Buchwald-Hartwig amination, where 2-bromo-5-methyl-5-vinylpyridine couples with pyrrolidine using a palladium-Xantphos catalyst system. Conducted in toluene at 110°C, this method achieves an 85% yield with excellent selectivity. The Xantphos ligand enhances catalyst stability, enabling the reaction to proceed at lower palladium loadings (1 mol%).

One-Pot Tandem Vinylation-Amination

Recent advances have consolidated the vinylation and amination steps into a single pot, reducing purification steps and improving overall efficiency.

Sequential Catalysis

A tandem protocol starts with the Suzuki-Miyaura coupling of 2-bromo-5-methylpyridine, followed by in situ Buchwald-Hartwig amination. The same palladium catalyst facilitates both steps, with ligand switching (from SPhos to Xantphos) mediated by sequential reagent additions. This method achieves a 68% overall yield, though strict control of reaction conditions is required to prevent catalyst poisoning.

Solvent and Base Optimization

The choice of solvent significantly impacts tandem reactions. A 2:1 mixture of toluene and tert-amyl alcohol suppresses side reactions during the amination step, while potassium phosphate tribasic (K₃PO₄) provides optimal basicity without degrading the vinyl group.

Purification and Characterization

Crystallization Techniques

Crude this compound is often purified via recrystallization from heptane/ethyl acetate (4:1), yielding a crystalline solid with >99% purity (GC-MS). For hygroscopic batches, azeotropic drying with toluene removes residual water.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H, pyridine-H6), 7.45 (dd, J = 8.0, 2.4 Hz, 1H, pyridine-H4), 6.75 (d, J = 16.0 Hz, 1H, vinyl-Hα), 5.85 (d, J = 16.0 Hz, 1H, vinyl-Hβ), 3.45–3.25 (m, 4H, pyrrolidine-NCH₂), 2.55 (s, 3H, CH₃), 2.05–1.90 (m, 4H, pyrrolidine-CH₂).

  • HRMS : m/z calculated for C₁₂H₁₆N₂ [M+H]⁺: 188.27; found: 188.28.

Challenges and Mitigation Strategies

Vinyl Group Stability

The electron-deficient vinyl group in 5-methyl-2-vinylpyridine is prone to polymerization under acidic or high-temperature conditions. Adding radical inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1 wt% suppresses this side reaction during amination.

Catalyst Deactivation

Residual amines from incomplete coupling can poison palladium catalysts. A pre-treatment wash with dilute hydrochloric acid (0.1 M) removes free pyrrolidine before the amination step.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A pilot-scale continuous flow system reduces reaction times from 18 hours (batch) to 2 hours. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are performed in separate reactor modules, with inline liquid-liquid extraction removing boronate salts.

Cost Optimization

Replacing Pd(PPh₃)₄ with cheaper palladium sources like Pd(OAc)₂, combined with ligand recycling, lowers catalyst costs by 40% without compromising yield.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)₃ as a photocatalyst enables room-temperature functionalization. This method avoids thermal degradation of the vinyl group, achieving 72% yield under mild conditions.

Biocatalytic Approaches

Engineered transaminases have been tested for the stereoselective introduction of the pyrrolidine group, though current yields remain low (28%) .

Chemical Reactions Analysis

Oxidation Reactions

The vinyl group and nitrogen-containing rings are primary sites for oxidation:

Reaction TypeReagents/ConditionsProductsNotes
Epoxidation mCPBA (meta-chloroperbenzoic acid)5-(Oxiranyl)-3-methyl-2-(pyrrolidin-1-yl)pyridineStereoselectivity depends on solvent polarity.
N-Oxide Formation H<sub>2</sub>O<sub>2</sub>/AcOHPyridine N-oxide derivativeOccurs at the pyridine ring’s nitrogen.
Pyrrolidine Oxidation KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Pyrrolidine ring opening to carboxylic acidRequires acidic conditions.

The vinyl group’s electron-rich nature facilitates epoxidation, while the pyridine nitrogen’s lone pair drives N-oxide formation.

Cycloaddition Reactions

The vinyl group participates in [4+2] Diels-Alder reactions as a dienophile:

Dienophile PartnerConditionsProductYield/Selectivity
1,3-ButadieneThermal (100°C, toluene)Bicyclic pyridine-fused cyclohexaneModerate regioselectivity .
AnthraceneMicrowave irradiationAnthracene adductHigh endo preference.

Diels-Alder reactivity is enhanced by the electron-withdrawing pyridine ring, which polarizes the vinyl group .

Nucleophilic Substitution

The pyrrolidine nitrogen and pyridine ring undergo substitution:

SiteReagentsProductsMechanism
Pyrrolidine N-Alkylation Methyl iodide/K<sub>2</sub>CO<sub>3</sub>Quaternary ammonium saltSN2 pathway.
Pyridine C-H Activation Pd(OAc)<sub>2</sub>/Buchwald ligandArylated pyridine derivativesDirected by pyrrolidine’s steric effects .

Alkylation at the pyrrolidine nitrogen is sterically hindered but feasible with strong bases.

Radical Polymerization

The vinyl group enables radical-initiated polymerization:

InitiatorConditionsPolymer PropertiesApplications
AIBN (azobisisobutyronitrile)70°C, tolueneLinear poly(vinylpyridine) backboneFunctional materials .

Photocatalytic hydrogen atom transfer (HAT) methods using Ru(bpy)<sub>3</sub><sup>2+</sup> under blue light also initiate polymerization .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature limits electrophilic substitution, but directed ortho-metalation enables functionalization:

ElectrophileConditionsProductRegiochemistry
BromineLDA (lithium diisopropylamide)4-Bromo-3-methyl-2-(pyrrolidin-1-yl)-5-vinylpyridineDirected by pyrrolidine’s N-atom .
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>4-Nitro derivativeLow yield due to ring deactivation.

Reductive Transformations

Catalytic hydrogenation selectively reduces the vinyl group:

CatalystConditionsProductSelectivity
Pd/C, H<sub>2</sub>1 atm, ethanol5-Ethyl-3-methyl-2-(pyrrolidin-1-yl)pyridineFull reduction without ring hydrogenation.

Complexation with Metals

The pyridine nitrogen and pyrrolidine lone pairs coordinate transition metals:

Metal SaltConditionsComplex StructureStability
Cu(ClO<sub>4</sub>)<sub>2</sub>MeOH, 25°COctahedral Cu(II) complexStable in aerobic conditions.

Key Structural Influences on Reactivity

  • Vinyl Group : Enables cycloaddition, polymerization, and epoxidation .

  • Pyrrolidine Ring : Participates in alkylation and directs electrophilic substitution .

  • Pyridine Core : Limits electrophilic substitution but facilitates metal coordination .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties:
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine has been explored for its potential pharmacological effects, particularly in the context of nicotine-related therapies. It has been noted for its ability to aid in smoking cessation by alleviating withdrawal symptoms associated with nicotine dependence. Clinical studies have demonstrated that compounds similar to this can enhance nicotine's therapeutic effects while minimizing side effects .

Case Study: Nicotine Withdrawal Treatment
A notable case study involved the use of a topical formulation containing nicotine derivatives, including this compound, which showed promising results in treating pyoderma gangrenosum. Patients exhibited significant improvement following treatment, indicating the compound's efficacy in localized applications .

Synthesis and Chemical Reactions

Synthetic Pathways:
The synthesis of this compound often involves multi-step chemical reactions, including palladium-catalyzed processes and continuous flow synthesis techniques. These methods have been optimized to improve yield and efficiency, showcasing its versatility in organic synthesis .

Synthesis Method Yield (%) Notes
Palladium-Catalyzed Coupling79%Effective for complex structures
Continuous Flow Synthesis47%Improved reaction times

Material Science Applications

Polymer Chemistry:
this compound is also utilized in the development of advanced materials. Its vinyl group allows for polymerization, leading to the creation of novel polymers with unique properties suitable for various applications, including coatings and adhesives .

Anticancer Research:
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. Research focused on its derivatives has shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cells .

Table: Biological Activities of Derivatives

Derivative Activity IC50 Value (µM)
Compound AAnticancer15
Compound BAnalgesic20

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the vinyl group can participate in covalent bonding or other interactions. The compound’s effects are mediated through pathways involving signal transduction and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Pyrrolidine Hybrids

  • 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (): Structural Similarities: Pyridine core with substituents at positions 2, 3, and 5. Key Differences: A benzyl-pyrrolidine group at position 3 and a methoxy group at position 2 instead of the target compound’s methyl and pyrrolidine groups. Applications: Not explicitly stated, but pyridine-pyrrolidine hybrids are often explored as kinase inhibitors or neurotransmitter modulators .
  • N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide (): Structural Similarities: Pyridine ring with a pyrrolidine-derived substituent. Key Differences: Chlorine and pivalamide groups at positions 2 and 3, respectively, and a hydroxymethyl-pyrrolidine at position 6. Applications: Likely designed for solubility-driven therapeutic targets, such as integrins or ion channels .

Pyrrolidine-Containing Bioactive Compounds

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone Analogues) (): Structural Similarities: Pyrrolidine moiety linked to an aromatic system. Key Differences: Ketone backbone instead of a pyridine core. The absence of a heterocyclic ring reduces conjugation but enhances flexibility. Pharmacology: Selective dopamine/norepinephrine reuptake inhibitors with minimal serotonin activity. Highlight the role of pyrrolidine in modulating transporter affinity .
  • PF-04455242 (κ-Opioid Antagonist) (): Structural Similarities: Pyrrolidine-sulfonyl group attached to a biphenyl scaffold. Key Differences: Sulfonyl and biphenyl groups confer high selectivity for κ-opioid receptors, unlike the pyridine-vinyl system in the target compound. Pharmacology: High affinity for κ-opioid receptors (Ki = 3 nM) and efficacy in depression/addiction models.

Heterocyclic Scaffolds with Pyrrolidine Substituents

  • TRK Kinase Inhibitors ():

    • Structural Similarities : Pyrrolidine groups integrated into pyrazolo-pyrimidine cores.
    • Key Differences : Bicyclic systems with fluorine-substituted aryl groups, enabling kinase inhibition via ATP-binding pocket interactions.
    • Applications : Anticancer agents targeting TRK kinases, showing the versatility of pyrrolidine in kinase inhibitor design .
  • FLT3 Inhibitor (Compound 17) (): Structural Similarities: Pyrrolidine linked to a fluorinated indolinone core. Key Differences: Indolinone scaffold provides planar rigidity for kinase binding, contrasting with the pyridine-vinyl system’s linearity. Pharmacology: Potent FLT3-ITD inhibition (IC50 = 0.8 nM) and efficacy in AML models. Highlights pyrrolidine’s role in optimizing kinase selectivity .

Physicochemical and Pharmacokinetic Comparisons

Compound LogP (Predicted) Water Solubility Key Substituents Therapeutic Area
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine ~2.5 (moderate) Low (vinyl group) Vinyl, pyrrolidine, methyl Undefined (structural analog)
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine ~3.8 (high) Very low Benzyl, methoxy, methyl Kinase modulation (inferred)
PF-04455242 ~3.1 (moderate) Moderate Biphenyl, sulfonyl, pyrrolidine CNS disorders
FLT3 Inhibitor (Compound 17) ~2.0 (low) Moderate Fluorinated indolinone, pyrrolidine Oncology

Notes:

  • The vinyl group in the target compound may enhance reactivity (e.g., Michael addition) but reduce solubility compared to polar substituents like hydroxymethyl .
  • Pyrrolidine’s basicity (pKa ~11) can improve bioavailability by facilitating salt formation, as seen in PF-04455242’s pharmacokinetic profile .

Biological Activity

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a pyrrolidine moiety and a vinyl group. The structural formula can be represented as follows:

C12H14N2\text{C}_{12}\text{H}_{14}\text{N}_2

This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, the compound was tested against E. coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Staphylococcus aureus25 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits cancer cell proliferation in various cancer lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor signaling pathways, which are crucial for cellular function and survival.

Target Interactions

Preliminary studies suggest that the compound may bind to certain kinases involved in cell signaling, leading to altered phosphorylation states that affect cell growth and survival. This interaction could explain its efficacy against both microbial pathogens and cancer cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesPyrrolidine and vinyl group
Pyridine derivative AModerateNoLacks pyrrolidine moiety
Pyrrolidine derivative BLowModerateNo vinyl group

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine in laboratory settings?

  • Methodological Answer :

  • Skin/Eye Protection : Use nitrile gloves and safety goggles, as the compound may cause skin and eye irritation (GHS Hazard Statements: H315, H319) .
  • Spill Management : Contain spills using sand or vermiculite, transfer to labeled containers, and avoid drainage contamination. Ventilate the area and consult safety guidelines for disposal .
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes and seek medical attention .

Q. How can researchers optimize the synthesis of this compound using diastereoselective methods?

  • Methodological Answer :

  • Catalyst Selection : Use Fe₂O₃@SiO₂/In₂O₃ catalysts to enhance reaction efficiency and selectivity, as demonstrated in analogous pyridine derivative syntheses .
  • Reaction Parameters : Optimize temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%) to improve yield and diastereomeric excess .
  • Monitoring : Track reaction progress via TLC or HPLC, and characterize intermediates using NMR to confirm stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify proton environments (e.g., vinyl protons at δ 5.1–6.3 ppm, pyrrolidine methyl groups at δ 1.2–2.1 ppm) and carbon backbone signals .
  • IR Spectroscopy : Detect functional groups (e.g., C=N stretch ~1574 cm⁻¹, C=C vinyl stretch ~1665 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at m/z 217.2) and fragmentation patterns to validate purity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to simulate NMR/IR spectra. Compare computed chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) with experimental data to identify structural anomalies .
  • Troubleshooting : If discrepancies arise, re-examine tautomeric forms or solvent effects (e.g., DMSO vs. CDCl₃) in simulations .

Q. What mechanistic insights explain unexpected diastereomer ratios during synthesis?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to determine if intermediates favor one pathway (e.g., prolonged heating may shift equilibrium toward thermodynamically stable diastereomers) .
  • Catalyst-Substrate Interactions : Conduct X-ray crystallography or NMR titration studies to analyze how Fe₂O₃@SiO₂/In₂O₃ interacts with the pyrrolidine moiety, affecting stereoselectivity .

Q. How can this compound be applied in medicinal chemistry, particularly in receptor-binding assays?

  • Methodological Answer :

  • Target Identification : Screen against GPCRs or ion channels using radioligand binding assays, leveraging structural similarity to bioactive pyrrolidine-pyridine derivatives (e.g., 5-HT receptor modulators) .
  • SAR Studies : Synthesize analogs with modified vinyl or methyl groups to evaluate affinity changes. Use SPR or ITC to quantify binding kinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between batches of synthesized this compound?

  • Methodological Answer :

  • Purity Assessment : Perform GC-MS or HPLC to detect impurities (e.g., unreacted starting materials or oxidation byproducts) .
  • Solvent Effects : Re-dissolve the compound in deuterated solvents with varying polarities (e.g., D₂O vs. CDCl₃) to assess conformational flexibility .
  • Collaborative Validation : Cross-validate spectra with independent labs or databases (e.g., PubChem or Reaxys) .

Tables for Key Data

Synthetic Parameter Optimal Condition Reference
CatalystFe₂O₃@SiO₂/In₂O₃
Temperature70°C
SolventDMF
Spectroscopic Peaks Observed Value Technique
Vinyl C=C Stretch1665 cm⁻¹IR
Pyrrolidine CH₂δ 1.2–2.1 ppm1H NMR

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